4-Methoxy-1-methylindole is an organic compound with the chemical formula and a CAS number of 7556-35-6. It belongs to the indole family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of methoxy and methyl groups at specific positions on the indole ring confers unique chemical properties and biological activities, making it a subject of interest in various scientific fields.
4-Methoxy-1-methylindole can be derived from natural sources or synthesized through various chemical methods. Its synthesis is often explored in academic and industrial settings due to its potential applications in pharmaceuticals and agrochemicals.
This compound is classified under heterocyclic compounds, specifically as a substituted indole. It is notable for its methoxy group at the fourth position and a methyl group at the first position, which influence its reactivity and interaction with biological systems.
The synthesis of 4-Methoxy-1-methylindole can be achieved via several methods, with the Fischer indole synthesis being one of the most common. This method involves the reaction of hydrazine derivatives with ketones or aldehydes in the presence of an acid catalyst, typically leading to high yields of indole derivatives.
In an industrial context, large-scale production often employs optimized Fischer indole synthesis conditions using continuous flow reactors for enhanced efficiency. Other methods include:
These synthetic routes are chosen based on factors such as yield, purity, and scalability.
Key data regarding its molecular structure includes:
4-Methoxy-1-methylindole undergoes several types of chemical reactions due to its electron-rich nature:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-Methoxy-1-methylindole involves its interaction with biological targets at the molecular level. The methoxy and methyl groups enhance its lipophilicity, facilitating membrane permeability and interaction with cellular receptors.
In biological systems, this compound may influence pathways related to neurotransmission or cell signaling due to its structural similarity to neurotransmitters. Studies suggest that it may exhibit anti-proliferative effects against certain cancer cell lines, potentially disrupting microtubule dynamics or inducing apoptosis.
Experimental data indicate that modifications at specific positions on the indole ring significantly affect biological activity, highlighting the importance of structure-function relationships in drug design.
Key physical properties include:
Relevant chemical properties include:
Data from various studies show that 4-Methoxy-1-methylindole has favorable solubility profiles in organic solvents, which is advantageous for pharmaceutical formulations.
4-Methoxy-1-methylindole finds applications in several scientific domains:
Research continues into optimizing its synthesis and exploring new applications across various fields, underscoring its significance as a versatile compound in chemical research.
4-Methoxy-1-methylindole is a synthetic indole derivative that modulates AhR activity through structural interactions within the receptor’s ligand-binding domain (LBD). The AhR PAS-B domain accommodates planar molecules like indoles, where the methoxy group at the 4-position and the methyl group at the 1-position govern binding affinity. Molecular docking studies reveal that 4-methoxy-1-methylindole occupies a similar binding pocket as endogenous ligands (e.g., FICZ) but exhibits distinct orientation due to steric and electronic properties. The methoxy group enhances hydrogen bonding with residues like Phe289 and His291, while the N1-methyl group promotes hydrophobic interactions with Ala375 and Val381, stabilizing the active AhR conformation [1] [2] [10]. This binding triggers nuclear translocation of AhR, confirmed via fluorescent immunohistochemistry, and facilitates dimerization with ARNT (AhR nuclear translocator) [1] [5].
4-Methoxy-1-methylindole functions as a partial agonist of AhR, as demonstrated in reporter gene assays (AZ-AHR cells). It induces transcriptional activity with approximately 50–70% efficacy relative to the full agonist TCDD (dioxin), but with significantly lower potency (EC₅₀ > 10 μM). Its efficacy profile is position-dependent: 7-methoxyindole derivatives show higher agonism (80% efficacy), while 3-methylindole (skatole) acts as an antagonist (IC₅₀ 19 μM) [1] [2]. In antagonist mode, 4-methoxy-1-methylindole suppresses TCDD-induced AhR activation by 40–60%, suggesting context-dependent modulation. Transcriptional profiling (RT-qPCR) in LS180 cells confirms it upregulates canonical AhR targets (CYP1A1, AhRR) but with delayed kinetics compared to TCDD [1] [5].
Table 1: Transcriptional Efficacy of Select Indole Derivatives on AhR
Compound | AhR Activity | Relative Efficacy (%) | EC₅₀/IC₅₀ (μM) |
---|---|---|---|
4-Methoxy-1-methylindole | Partial agonist | 50–70 | >10 |
7-Methoxyindole | Agonist | 80 | 8.5 |
3-Methylindole | Antagonist | – | 19 |
TCDD (control) | Full agonist | 100 | 0.001 |
Data derived from reporter assays [1] [2]
This compound induces dose-dependent upregulation of CYP1A1 and CYP1B1 enzymes, validated via mRNA quantification (RT-qPCR) and chromatin immunoprecipitation (ChIP) assays in hepatic (HepG2) and intestinal (LS174T) cell lines. Peak CYP1A1 induction occurs at 24h, with ~4-fold increases at 50 μM. Kinetics differ from TCDD: slower onset (peak at 24h vs. 6h for TCDD) but sustained activity, linked to its moderate metabolic stability [1] [7]. Co-treatment with 4-methylindole synergistically enhances CYP1A1 activity by 2.3-fold, attributed to simultaneous binding within the AhR pocket [1]. CYP1B1 contributes dominantly to functional activity in tumors (e.g., bladder, colon), where 4-methoxy-1-methylindole elevates enzyme activity by 72% in microsomal assays [7].
Table 2: CYP1A1 Induction Dynamics by 4-Methoxy-1-methylindole
Parameter | 4-Methoxy-1-methylindole | TCDD |
---|---|---|
Peak Induction Time | 24h | 6h |
Fold Induction (50 μM) | ~4 | ~25 |
Synergy with 4-Me-indole | 2.3-fold increase | No synergy |
Metabolic Stability | Moderate | High |
Data synthesized from LS180/HepG2 studies [1] [7]
In prostate cancer models (22Rv1 cells), 4-methoxy-1-methylindole suppresses androgen receptor (AR) signaling via AhR-dependent and independent mechanisms. It reduces DHT-induced KLK3 (PSA) and FKBP5 mRNA by 60–70% and decreases AR binding to the KLK3 promoter (ChIP assay). However, CRISPR/Cas9 AhR knockout studies show retained AR suppression, suggesting additional pathways [5]. For inflammatory diseases, it dampens NF-κB activity and IL-6 production in intestinal models, mimicking effects of microbiota-derived indoles (e.g., indole-3-propionic acid) [10]. Its anti-proliferative effects in breast (MCF-7) and lung (H1299) cancer lines are modest (IC₅₀ >100 μM) compared to natural indoles like indole-3-carbinol (IC₅₀ = 449 μM) [3].
4-Methoxy-1-methylindole exhibits intermediate potency between endogenous and xenobiotic AhR ligands:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7